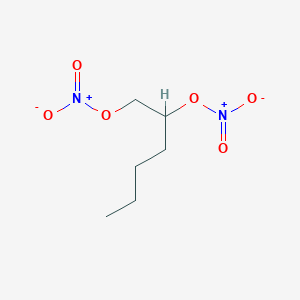
Sodium dimethylpiperidine-1-dithiocarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium dimethylpiperidine-1-dithiocarboxylate is a heterocyclic organic compound with the molecular formula C8H14NNaS2 It is primarily used in research and experimental applications due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium dimethylpiperidine-1-dithiocarboxylate typically involves the reaction of dimethylpiperidine with carbon disulfide in the presence of a base, followed by the addition of sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures are usually maintained to ensure the reaction proceeds efficiently.
Solvent: Common solvents used include ethanol or methanol.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: Sodium dimethylpiperidine-1-dithiocarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the dithiocarboxylate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
Sodium dimethylpiperidine-1-dithiocarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of sodium dimethylpiperidine-1-dithiocarboxylate involves its ability to interact with metal ions and other nucleophiles. This interaction can lead to the formation of stable complexes, which can then participate in various biochemical and chemical processes. The molecular targets and pathways involved are still under investigation, but its ability to modulate enzyme activity and protein interactions is of particular interest.
Comparison with Similar Compounds
Sodium diethyldithiocarbamate: Another dithiocarboxylate compound with similar chemical properties.
Sodium dimethyldithiocarbamate: Shares the dithiocarboxylate functional group but differs in the alkyl substituents.
Uniqueness: Sodium dimethylpiperidine-1-dithiocarboxylate is unique due to its piperidine ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where other dithiocarboxylates may not be as effective.
Properties
CAS No. |
93981-33-0 |
|---|---|
Molecular Formula |
C8H14NNaS2 |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
sodium;2,2-dimethylpiperidine-1-carbodithioate |
InChI |
InChI=1S/C8H15NS2.Na/c1-8(2)5-3-4-6-9(8)7(10)11;/h3-6H2,1-2H3,(H,10,11);/q;+1/p-1 |
InChI Key |
IWQCHUFSCNXBAV-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CCCCN1C(=S)[S-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


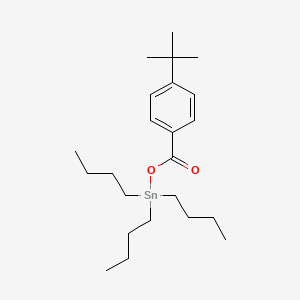

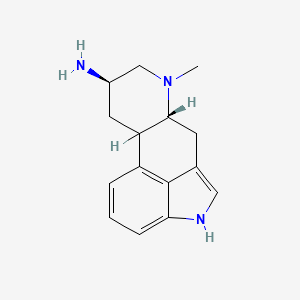



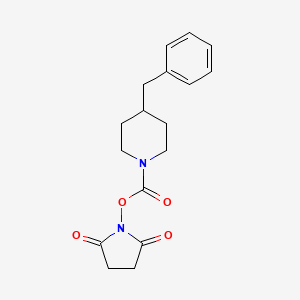
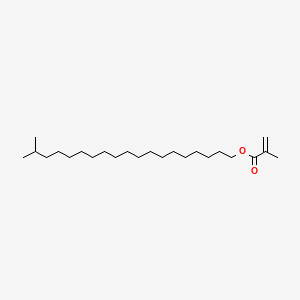
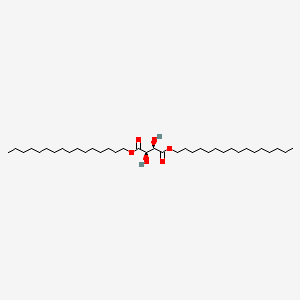
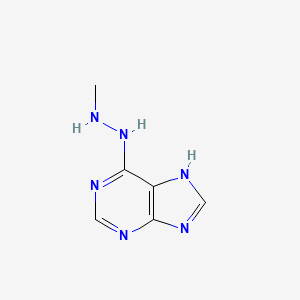
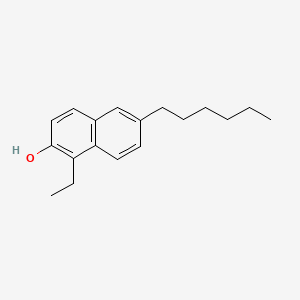
![(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B12652231.png)
